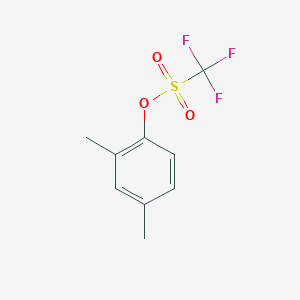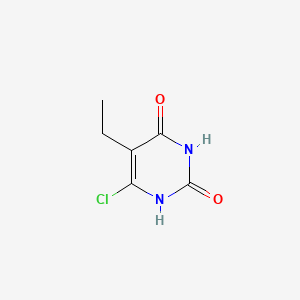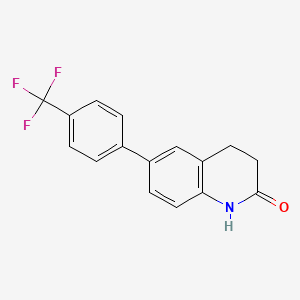
Eg5InhibitorVII
描述
Eg5InhibitorVII is a small molecule inhibitor that targets the kinesin spindle protein Eg5, also known as kinesin family member 11 or kinesin-5. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a critical target for cancer therapy. Inhibiting Eg5 disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eg5InhibitorVII involves multiple steps, including the formation of a nitrogen-containing heterocyclic compound. The synthetic route typically starts with the preparation of an intermediate compound, which is then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
Eg5InhibitorVII undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Eg5InhibitorVII has a wide range of scientific research applications, including:
作用机制
Eg5InhibitorVII exerts its effects by binding to the allosteric site of the Eg5 motor protein, inhibiting its ATPase activity. This prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis. The molecular targets and pathways involved include the stabilization of the active site magnesium ion and the inhibition of nucleotide exchange at the active site .
相似化合物的比较
Eg5InhibitorVII is unique compared to other Eg5 inhibitors due to its specific binding affinity and selectivity for the allosteric site of the Eg5 protein. Similar compounds include:
Monastrol: The first selective inhibitor of Eg5, known for its distinctive monoastral spindle phenotype.
S-(methoxytrityl)-L-cysteine (S(MeO)TLC): A potent Eg5 inhibitor with promising anticancer activity.
3,4-dihydropyrimidin-2(1H)-one derivatives (DHPMs): A class of Eg5 inhibitors with pronounced antitumor activity.
This compound stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and therapy .
属性
分子式 |
C16H12F3NO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
6-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(21)20-14/h1-3,5-7,9H,4,8H2,(H,20,21) |
InChI 键 |
WNVWLPPJRMIRBG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
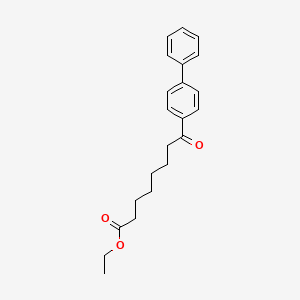

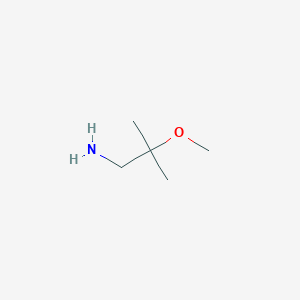
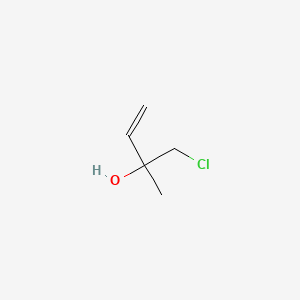
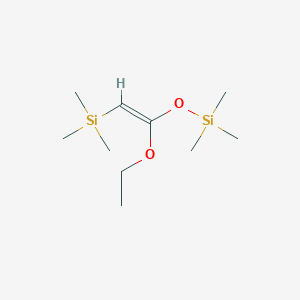
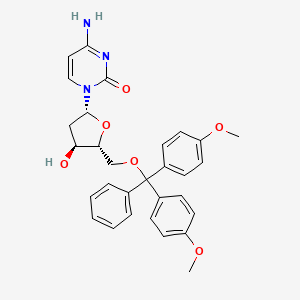
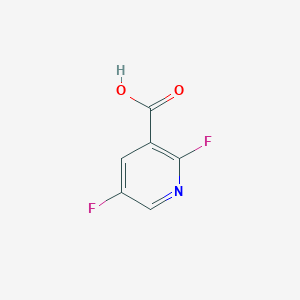
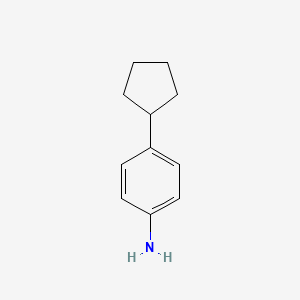
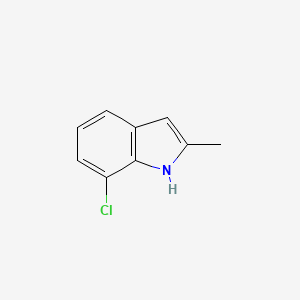
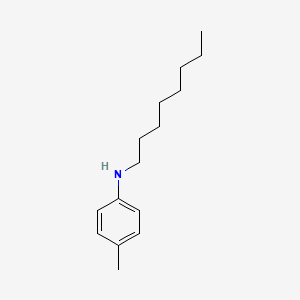
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)
